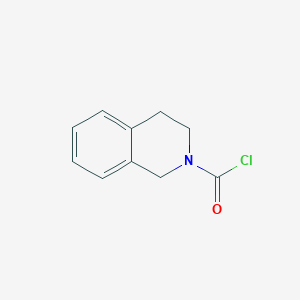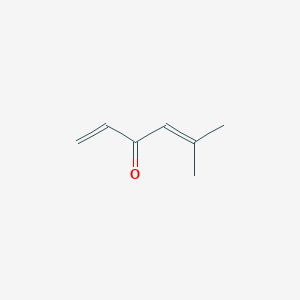
5-Methylhexa-1,4-dien-3-one
Übersicht
Beschreibung
5-Methylhexa-1,4-dien-3-one is a chemical compound with the molecular formula C7H10O . It has an average mass of 110.154 Da and a monoisotopic mass of 110.073166 Da .
Molecular Structure Analysis
The molecular structure of 5-Methylhexa-1,4-dien-3-one consists of 7 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . More detailed structural information may be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
5-Methylhexa-1,4-dien-3-one has a molecular weight of 110.1537 . More detailed physical and chemical properties may be obtained from specialized databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-Methylhexa-1,4-dien-3-one, and its derivatives exhibit diverse reactivity, making them valuable in organic synthesis. For instance, the alcohol derivative (E)-4-methylhexa-3,5-dien-1-ol, synthesized from 3-methylpenta-1,4-diene, engages in Diels–Alder reactions with thioester dienophiles to yield bicyclic lactones, intermediates applicable in diterpene synthesis (Syntrivanis & Robertson, 2017). Additionally, 1,3,5-hexatriene derivatives, including 5-Methylhexa-1,4-dien-3-one, have been utilized in cobalt-catalyzed transformations such as Diels-Alder reactions, showing high regioselectivity and control over double bond geometry in the products (Schmidt & Hilt, 2013).
Photochemistry and Photoreactions
The photochemistry of compounds like 5-Methylhexa-1,4-dien-3-one has been studied extensively. Notably, 1,5-hexadien-3-ones exhibit wavelength-dependent selectivity in intramolecular enone-olefin photoadditions. Quantum yield measurements and structure reactivity studies on these compounds have contributed to understanding their reaction pathways, indicating complex photochemical behaviors (Dauben et al., 1991).
Catalytic Reactions
5-Methylhexa-1,4-dien-3-one and its related compounds serve as substrates in various catalyzed reactions. For instance, the Cr(CO)3(CH3CN)3 complex has been shown to catalyze the 1,4-addition of hydrogen to 1,3-dienes, demonstrating the compound's versatility and potential in fine chemical synthesis (Schroeder & Wrighton, 1974).
Chemical Kinetics and Mechanism Studies
The kinetic and mechanism aspects of reactions involving 5-Methylhexa-1,4-dien-3-one are also a research focus. Investigations into the gas-phase reactions of ozone with conjugated dienes like 5-Methylhexa-1,4-dien-3-one help elucidate reaction rates and mechanisms, contributing to a deeper understanding of chemical kinetics and atmospheric chemistry (Lewin et al., 2001).
Structural Analysis and Theoretical Studies
The compound and its derivatives have been subjects in structural analysis and theoretical studies, such as DFT (Density Functional Theory) calculations. These studies provide insights into the molecular stability, charge transfer phenomena, and chemical reactivity, advancing the understanding of its chemical properties and potential applications (Khalid et al., 2020).
Eigenschaften
IUPAC Name |
5-methylhexa-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4-5H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSNCSDSZVRBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482950 | |
| Record name | 5-Methylhexa-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylhexa-1,4-dien-3-one | |
CAS RN |
13058-38-3 | |
| Record name | 5-Methylhexa-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



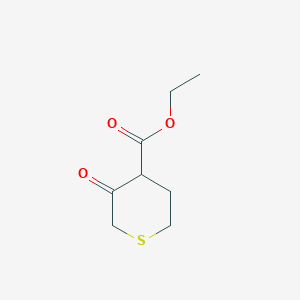
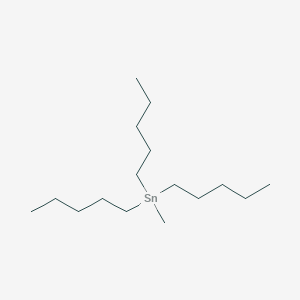

![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)
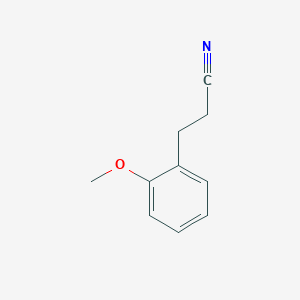
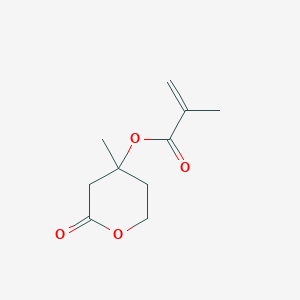
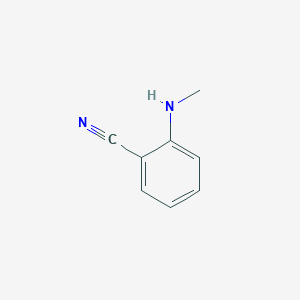


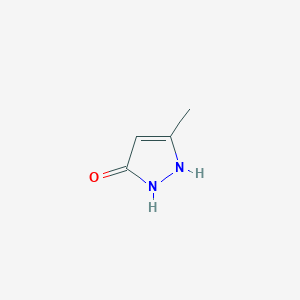

![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)

